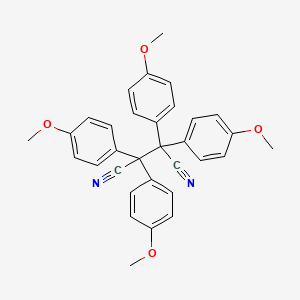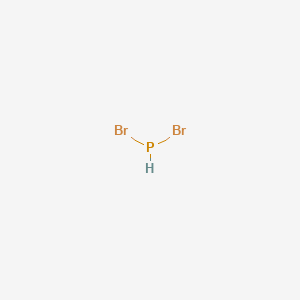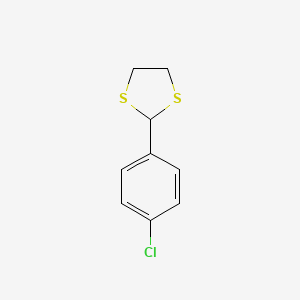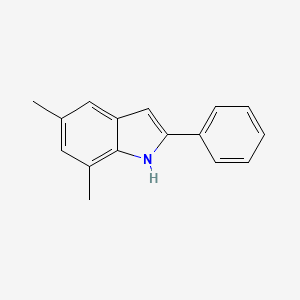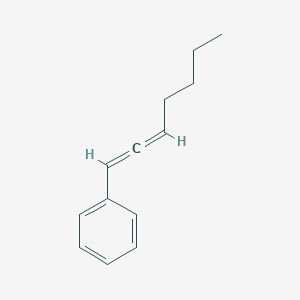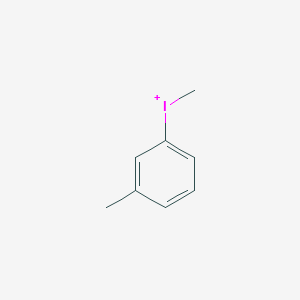
Methyl-(3-methylphenyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(3-methylphenyl)iodanium is an organoiodine compound that features an iodine atom bonded to a methyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-(3-methylphenyl)iodanium can be synthesized through the reaction of iodobenzene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-methylphenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium group back to an iodide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of iodonium salts.
Reduction: Formation of iodide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl-(3-methylphenyl)iodanium has several scientific research applications:
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl-(3-methylphenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical transformations. The iodine atom in the compound can act as an electrophile, facilitating the formation of new carbon-iodine bonds. This reactivity is harnessed in synthetic applications to introduce iodine into target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyl iodide: Similar structure but lacks the methyl group on the phenyl ring.
Methyl iodide: Contains a methyl group bonded to iodine but lacks the aromatic ring.
Iodobenzene: Similar to phenyl iodide but with different reactivity due to the absence of the methyl group.
Uniqueness
Methyl-(3-methylphenyl)iodanium is unique due to the presence of both a methyl group and a phenyl group bonded to iodine. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
20050-91-3 |
|---|---|
Molecular Formula |
C8H10I+ |
Molecular Weight |
233.07 g/mol |
IUPAC Name |
methyl-(3-methylphenyl)iodanium |
InChI |
InChI=1S/C8H10I/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/q+1 |
InChI Key |
RUBFPNKISGEGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[I+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


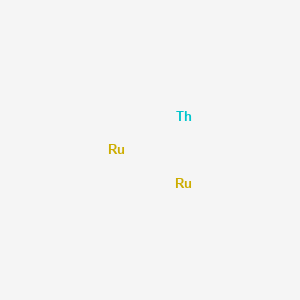
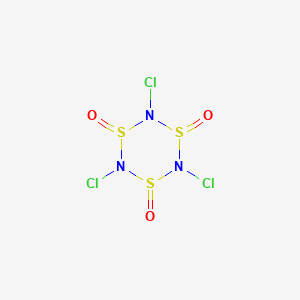
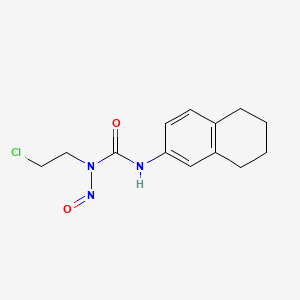
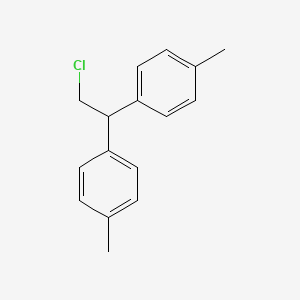
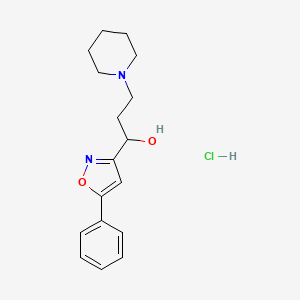
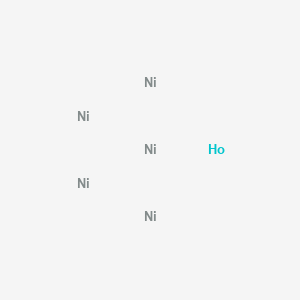
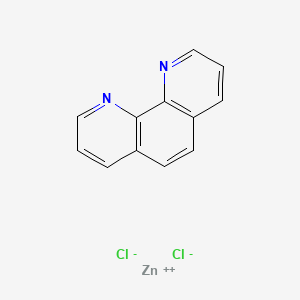
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
